molecular formula C16H20PbS2 B14518753 Bis(benzylsulfanyl)(dimethyl)plumbane CAS No. 62560-47-8

Bis(benzylsulfanyl)(dimethyl)plumbane

Cat. No.: B14518753
CAS No.: 62560-47-8
M. Wt: 484 g/mol
InChI Key: ZWDNKOQWXHFHRB-UHFFFAOYSA-L
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Description

Bis(benzylsulfanyl)(dimethyl)plumbane (CAS: [62560-47-8]) is an organolead compound with the molecular formula Pb(CH₃)₂(SCH₂C₆H₅)₂. It features a central lead atom bonded to two methyl groups and two benzylsulfanyl (SCH₂C₆H₅) substituents. The benzylsulfanyl groups introduce steric bulk and electron-rich sulfur atoms, which influence the compound’s reactivity and stability.

Properties

CAS No.

62560-47-8

Molecular Formula

C16H20PbS2

Molecular Weight

484 g/mol

IUPAC Name

bis(benzylsulfanyl)-dimethylplumbane

InChI

InChI=1S/2C7H8S.2CH3.Pb/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5,8H,6H2;2*1H3;/q;;;;+2/p-2

InChI Key

ZWDNKOQWXHFHRB-UHFFFAOYSA-L

Canonical SMILES

C[Pb](C)(SCC1=CC=CC=C1)SCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(benzylsulfanyl)(dimethyl)plumbane typically involves the reaction of lead(II) acetate with benzyl mercaptan and dimethyllead dichloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are implemented to handle the toxic nature of lead compounds.

Chemical Reactions Analysis

Types of Reactions

Bis(benzylsulfanyl)(dimethyl)plumbane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead(IV) derivatives.

    Reduction: Reduction reactions can convert it back to lead(II) compounds.

    Substitution: The benzylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products Formed

    Oxidation: Lead(IV) derivatives with various functional groups.

    Reduction: Lead(II) compounds with different substituents.

    Substitution: Compounds with new functional groups replacing the benzylsulfanyl groups.

Scientific Research Applications

Bis(benzylsulfanyl)(dimethyl)plumbane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organolead compounds.

    Biology: Studied for its potential effects on biological systems, particularly in toxicology.

    Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of lead.

    Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of bis(benzylsulfanyl)(dimethyl)plumbane involves its interaction with various molecular targets. The lead atom can form complexes with biological molecules, affecting their function. The benzylsulfanyl groups may also interact with cellular components, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but the compound’s ability to form stable complexes is a key factor in its activity.

Comparison with Similar Compounds

(a) Dimethylbis(phenylthio)plumbane ([62560-46-7])

  • Formula : Pb(CH₃)₂(SC₆H₅)₂
  • Comparison: Replacing benzylsulfanyl (SCH₂C₆H₅) with phenylthio (SC₆H₅) reduces steric hindrance but maintains sulfur’s electron-donating effects.

(b) Trimethyl(phenylthio)plumbane ([40560-63-2])

  • Formula : Pb(CH₃)₃(SC₆H₅)
  • Comparison : With three methyl groups and one phenylthio substituent, this compound exhibits higher symmetry but lower thermal stability due to weaker Pb–S bonds compared to Pb–C bonds. The reduced steric bulk may enhance volatility .

(c) Benzylsulfanyl(triphenyl)plumbane ([3600-14-4])

  • Formula : Pb(C₆H₅)₃(SCH₂C₆H₅)
  • Comparison: Substituting dimethyl groups with triphenyl groups increases steric protection around the lead center, improving stability against decomposition. However, the phenyl groups reduce solubility in nonpolar solvents .

(d) Benzyl(trimethyl)plumbane ([54338-54-4])

  • Formula : Pb(CH₃)₃(CH₂C₆H₅)
  • Comparison : Replacing sulfur with a benzyl group eliminates thiolate coordination sites, altering redox behavior. The absence of sulfur may reduce applications in catalysis but improve hydrolytic stability .

Key Trends in Substituent Effects

Property This compound Dimethylbis(phenylthio)plumbane Trimethyl(phenylthio)plumbane Benzylsulfanyl(triphenyl)plumbane
Steric Bulk High (SCH₂C₆H₅) Moderate (SC₆H₅) Low Very High (C₆H₅)₃
Electron Density High (S donors) High (S donors) Moderate Low (C₆H₅ π-system)
Thermal Stability Moderate Moderate Low High
Solubility Low in polar solvents Moderate High Very low

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